6-DEHYDRONANDROLONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

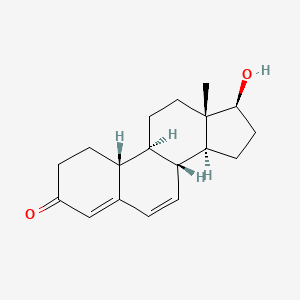

6-Dehydronandrolone is a non-aromatic steroid with estrogenic activities. It interacts with male-specific endogenous estrogen receptors and is a key precursor in the synthesis of C7-functionalized steroidal drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydronandrolone typically involves the use of 19-norandrostenedione as a starting material. A chemoenzymatic route has been developed for efficient synthesis, which includes the following steps :

Biohydroxylation: 19-norandrostenedione is converted to C7β-hydroxy-19-norandrostenedione using a combination of P450 monooxygenase and 17-ketosteroid reductase.

Chemical Dehydration and Esterification: The intermediate is then subjected to chemical dehydration and esterification to introduce a double bond and esterify the C17 position, resulting in this compound acetate.

Industrial Production Methods: The chemoenzymatic route is preferred for industrial production due to its higher yield (93%) and environmental benefits compared to traditional chemical synthesis methods, which have a lower yield (68%) and generate more waste .

Análisis De Reacciones Químicas

Types of Reactions: 6-Dehydronandrolone undergoes various chemical reactions, including:

Oxidation: Conversion to this compound acetate.

Reduction: Formation of 19-nortestosterone acetate.

Substitution: Introduction of functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Catalysts such as P450 monooxygenase.

Reduction: Reagents like hydroboron and aluminum trichloride.

Substitution: Use of N-bromosuccinimide for halogenation.

Major Products:

This compound acetate: A key intermediate in the synthesis of steroidal drugs.

19-Nortestosterone acetate: Another important steroidal compound

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Key Precursor in Steroid Synthesis

6-Dehydronandrolone acetate serves as a crucial intermediate in the synthesis of various steroidal drugs. It is particularly significant in the production of 7-alkylated steroids, which include therapeutic agents like tibolone and fulvestrant. These compounds are used in hormone replacement therapy and cancer treatment, respectively .

Enzymatic Modifications

Recent advancements in enzymatic modifications have highlighted the potential of this compound in creating novel steroid derivatives. For instance, cytochrome P450 enzymes have been employed to hydroxylate and modify steroid scaffolds efficiently. Studies have shown that specific engineered enzymes can selectively modify this compound to yield derivatives with enhanced pharmacological properties .

Veterinary Medicine

Performance Enhancers

In veterinary applications, this compound is utilized as a performance-enhancing agent in livestock. Its anabolic properties help improve muscle growth and overall health in animals, which is particularly beneficial in competitive settings. However, regulatory scrutiny surrounds its use due to potential ethical concerns regarding animal welfare and food safety .

Agrochemical Applications

Pesticide Development

The compound has also been explored for its potential as a pesticide. Its structural characteristics allow for modifications that enhance efficacy against specific pests while minimizing environmental impact. Research indicates that derivatives of this compound can be tailored to target pests effectively without harming beneficial insects .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Key precursor for steroid synthesis | Tibolone, Fulvestrant |

| Veterinary Medicine | Anabolic agent for muscle growth in livestock | Performance enhancers |

| Agrochemicals | Potential pesticide development | Targeted pest control agents |

Case Studies

- Synthesis of Tibolone

- Veterinary Applications

- Pesticide Efficacy

Mecanismo De Acción

6-Dehydronandrolone exerts its effects by interacting with estrogen receptors. The molecular targets include male-specific endogenous estrogen receptors, which mediate its estrogenic activities . The pathways involved in its mechanism of action are primarily related to estrogen signaling .

Comparación Con Compuestos Similares

- Androstenedione

- Androstanolone

- Boldenone

- Clostebol

- Danazol

Comparison: 6-Dehydronandrolone is unique due to its non-aromatic structure and specific interaction with male-specific estrogen receptors. Its efficient synthesis route and high yield make it a preferred choice for industrial applications compared to other similar compounds .

Propiedades

Número CAS |

14531-84-1 |

|---|---|

Fórmula molecular |

C18H24O2 |

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

(8R,9R,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14-,15+,16-,17-,18-/m0/s1 |

Clave InChI |

HFLHHQWDPZNOPI-PCCRXHMLSA-N |

SMILES |

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@@H]2O |

SMILES canónico |

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Q1: What is the significance of 6-Dehydronandrolone in pharmaceutical synthesis?

A: this compound acetate serves as a crucial precursor in synthesizing various C7-functionalized steroidal drugs. [] Its unique structure allows for modifications at the C7 position, opening avenues for developing new pharmaceuticals with potentially improved properties.

Q2: Can you describe a novel synthetic approach for this compound acetate?

A: Researchers have developed a chemoenzymatic route for efficiently synthesizing this compound acetate. [] This approach offers a potentially more sustainable and cost-effective alternative to traditional synthetic methods.

Q3: How is this compound utilized in the synthesis of Fulvestrant?

A: this compound acetate is a key starting material in a novel synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. [] The synthesis utilizes a catalyst-controlled, diastereoselective 1,6-addition of a zirconocene reagent to this compound acetate, forming the crucial carbon-carbon bond for Fulvestrant's structure. [] This method offers a potentially more efficient and cost-effective way to produce this important drug.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.